molecular formula C4H9NO2 B109841 (S)-3-amino-2-methylpropanoic acid CAS No. 4249-19-8

(S)-3-amino-2-methylpropanoic acid

Cat. No. B109841
CAS RN: 4249-19-8
M. Wt: 103.12 g/mol
InChI Key: QCHPKSFMDHPSNR-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions needed for these reactions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Catabolism and Stereochemistry Studies

(S)-3-amino-2-methylpropanoic acid plays a crucial role in the catabolism of the DNA base thymine and the anti-cancer drug 5-fluorouracil. Gani, Hitchcock, and Young (1985) synthesized derivatives of this acid to study the catabolism of thymine, revealing insights into the stereochemistry of hydrogen addition in pyrimidine catabolism (Gani, Hitchcock, & Young, 1985).

Imaging Brain Tumors

Yu et al. (2010) explored the potential of (S)-3-amino-2-methylpropanoic acid derivatives in PET radioligands for imaging brain tumors. They found that these compounds are substrates for amino acid transport and demonstrated high tumor to normal brain ratios in rats with intracranial tumors, suggesting their efficacy in tumor imaging (Yu et al., 2010).

Cross-Coupling in Organic Synthesis

Wan, Dastbaravardeh, Li, and Yu (2013) utilized a derivative of 3-phenylpropanoic acid, which is structurally related to (S)-3-amino-2-methylpropanoic acid, in the development of a method for meta-C–H arylation and methylation. This method has significant implications in organic synthesis, highlighting the versatility of similar structures (Wan, Dastbaravardeh, Li, & Yu, 2013).

Radiopharmaceutical Development

McConathy et al. (2002) also investigated fluorinated analogs of (S)-3-amino-2-methylpropanoic acid for their potential as radiopharmaceuticals. Their study showed that these compounds could be effective in detecting intracranial neoplasms using positron emission tomography (McConathy et al., 2002).

Conformational Properties in Protein Mimics

Alemán and Casanovas (1994) explored the conformational properties of 2-amino-2-methylpropanoic acid as it relates to the design of structural mimics for proteins. This study provided insights into the role of α,α-disubstituted amino acids in constructing helical peptide modules, highlighting the importance of such compounds in protein engineering (Alemán & Casanovas, 1994).

Biocatalysis in Pharmaceutical Intermediates

Li, Wang, Huang, Zou, and Zheng (2013) demonstrated the use of (S)-3-amino-3-phenylpropionic acid, a structurally similar compound, in the biocatalytic production of pharmaceutical intermediates. They utilized Methylobacterium for enantioselective synthesis, which has implications in drug research and the production of enantiopure compounds (Li, Wang, Huang, Zou, & Zheng, 2013).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include first aid measures and disposal considerations .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

(2S)-3-amino-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHPKSFMDHPSNR-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313225
Record name L-β-Aminoisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-beta-Aminoisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002166
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(S)-3-amino-2-methylpropanoic acid

CAS RN

4249-19-8
Record name L-β-Aminoisobutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4249-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baiba, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004249198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-β-Aminoisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAIBA, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1WR898GX7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-beta-Aminoisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002166
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 - 177 °C
Record name (S)-beta-Aminoisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002166
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-amino-2-methylpropanoic acid
Reactant of Route 2
(S)-3-amino-2-methylpropanoic acid
Reactant of Route 3
(S)-3-amino-2-methylpropanoic acid
Reactant of Route 4
(S)-3-amino-2-methylpropanoic acid
Reactant of Route 5
(S)-3-amino-2-methylpropanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-3-amino-2-methylpropanoic acid

Citations

For This Compound
33
Citations
MČ Semenčić, K Heinze, C Förster, V Rapić - 2010 - Wiley Online Library
Formal CH 2 insertion in bioconjugates composed of 1′‐aminoferrocene‐1‐carboxylic acid (Fca) and alanine Boc‐Ala‐Fca‐Ala‐OCH 3 gives Fca bioconjugates with the β‐amino acid …
N Mazo, IR Rahman, CD Navo, JM Peregrina… - Organic …, 2023 - ACS Publications
Nucleophilic ring opening of cyclic sulfamidates derived from amino acids is a common strategy for the synthesis of lanthionine derivatives. In this work, we report the regio-, chemo-, …
Number of citations: 1 pubs.acs.org
J Zhang - 2019 - research.rug.nl
Unnatural amino acids are important compounds with wide-ranging applications in the pharmaceutical and nutraceutical industry. Due to their broad application in the development of …
Number of citations: 0 research.rug.nl
D Seebach, M Overhand, FNM Kühnle… - Helvetica Chimica …, 1996 - Wiley Online Library
The β‐hexapeptide (H‐β‐HVal‐β‐HAla‐β‐HLeu) 2 ‐OH (2) was prepared from the component L‐β‐amino acids by conventional peptide synthesis, including fragment coupling. A cyclo‐…
Number of citations: 081 onlinelibrary.wiley.com
C Agami, S Cheramy, L Dechoux, M Melaimi - Tetrahedron, 2001 - Elsevier
Chiral derivative 3 was shown to be a precursor of α and β-substituted β-amino acids as well as α,β-disubstituted β-amino acids. The key steps of the procedure are a diastereoselective …
Number of citations: 29 www.sciencedirect.com
M Solymár, A Liljeblad, L Lázár, F Fülöp… - Tetrahedron …, 2002 - Elsevier
The Candida antarctica lipase A (CAL-A) and B (CAL-B)-catalysed resolutions of α-methyl-β-alanine ethyl ester 1 with neat ethyl and butyl butanoates and with 2,2,2-trifluoroethyl …
Number of citations: 38 www.sciencedirect.com
VM Gutiérrez‐García, G Reyes‐Rangel… - Helvetica chimica …, 2002 - Wiley Online Library
Inexpensive acryloyl chloride was converted in 91% overall yield to two derivatives of β‐alanine, (R,R,R)‐6 and (R,R,S)‐6, containing two chiral auxiliaries. C‐Alkylation of (R,R,R)‐ and …
Number of citations: 27 onlinelibrary.wiley.com
D Seebach, AK Beck, DJ Bierbaum - Chemistry & biodiversity, 2004 - Wiley Online Library
The origins of our nearly ten‐year research program of chemical and biological investigations into peptides based on homologated proteinogenic amino acids are described. The road …
Number of citations: 072 onlinelibrary.wiley.com
PH Phua, SP Mathew, AJP White… - … A European Journal, 2007 - Wiley Online Library
The mechanism of the palladium‐catalysed asymmetric aza‐Michael addition of aniline to α,β‐unsaturated N‐imide was examined from several aspects using a combination of …
S Wang, Y Nian, S Zhou, J Wang… - The Journal of Organic …, 2018 - ACS Publications
We report the first purely chemical method for the resolution of C,N-unprotected racemic α-substituted β-amino acids (β 2 -AAs) using thermodynamically stable and recyclable chiral …
Number of citations: 6 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.